molecular formula C17H16N2O3S3 B2880466 2-(benzylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide CAS No. 922452-40-2

2-(benzylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide

Cat. No.: B2880466
CAS No.: 922452-40-2
M. Wt: 392.51
InChI Key: RZVGOSDWURBKJN-UHFFFAOYSA-N
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Description

2-(benzylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H16N2O3S3 and its molecular weight is 392.51. The purity is usually 95%.
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Biological Activity

The compound 2-(benzylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide is a benzothiazole derivative that has garnered attention for its diverse biological activities. Benzothiazoles, as a class, are known for their wide-ranging pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article will explore the biological activity of this specific compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a benzothiazole core substituted with a benzylsulfonyl group and a methylthio group. This unique arrangement contributes to its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. For instance:

  • Mechanism of Action : Benzothiazole derivatives inhibit tumor-associated carbonic anhydrases (CAs), which are crucial in maintaining the pH balance in tumor microenvironments. This inhibition can lead to reduced tumor growth and metastasis .
  • Cell Line Studies : In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HT-29 (colorectal cancer), with IC50 values ranging from 0.24 to 0.92 µM .

Antimicrobial Activity

Benzothiazole derivatives have also been investigated for their antimicrobial properties:

  • Fungal Inhibition : Research indicates that compounds derived from benzothiazole exhibit antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The mechanism involves disruption of fungal cell membrane integrity .
  • Bacterial Resistance : The introduction of sulfonyl groups has been associated with enhanced antibacterial activity, particularly against resistant strains of Staphylococcus aureus .

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazoles are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes:

  • Cytokine Modulation : Studies suggest that these compounds can downregulate the expression of TNF-alpha and IL-6 in activated macrophages, contributing to reduced inflammation .

Case Studies

  • Anticancer Efficacy : A study conducted by Aiello et al. demonstrated that fluorinated benzothiazole derivatives showed remarkable anticancer activities across multiple cell lines, establishing a basis for further exploration of related compounds like this compound .
  • Antifungal Activity : A recent investigation into the antifungal properties of benzothiazole derivatives found that modifications such as the addition of sulfonyl groups significantly increased their efficacy against various fungal strains .

Data Summary

Biological ActivityMechanismIC50 Values (µM)References
AnticancerInhibition of carbonic anhydrases0.24 - 0.92
AntimicrobialDisruption of cell membranesVaries by strain
Anti-inflammatoryCytokine modulationN/A

Properties

IUPAC Name

2-benzylsulfonyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S3/c1-23-13-8-5-9-14-16(13)19-17(24-14)18-15(20)11-25(21,22)10-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVGOSDWURBKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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